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Compound of Interest

Compound Name: 1,2-Dihydro-1,2-azaborine

Cat. No.: B1254627

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,2-Dihydro-1,2-azaborine is an aromatic six-membered heterocycle,
isoelectronic with benzene, where a C=C double bond is replaced by a B-N single bond.[1][2]
This BN/CC isosterism has generated significant interest in fields like medicinal chemistry and
materials science.[3][4] Due to the unique electronic properties of the boron and nitrogen
atoms, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the
structural elucidation and characterization of these compounds. It is important to note that
many 1,2-dihydro-1,2-azaborine derivatives are air- and moisture-sensitive, often existing as
volatile liquids, which necessitates specialized handling techniques for sample preparation.[1]
[5] These notes provide detailed protocols and reference data for the NMR characterization of
1,2-dihydro-1,2-azaborine and its derivatives.

Experimental Protocols

The characterization of 1,2-dihydro-1,2-azaborine requires careful handling due to its
sensitivity to air and moisture.[6] The following protocols outline the procedures for sample
preparation under an inert atmosphere and subsequent NMR data acquisition.

Protocol 1: Preparation of Air-Sensitive NMR Sample

This protocol details the preparation of an NMR sample using a J. Young's NMR tube and a
Schlenk line, a standard setup for handling air-sensitive compounds.[7][8] Alternatively, sample
preparation can be carried out in a glovebox.[9]
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Materials:

1,2-Dihydro-1,2-azaborine sample

J. Young's NMR tube

Schlenk line with vacuum and inert gas (Nitrogen or Argon) supply
NMR tube adapter for Schlenk line

Dry, degassed deuterated solvent (e.g., CDCls, THF-ds)

Gastight syringe

Rubber septa

Parafilm or PTFE tape

Procedure:

Drying the NMR Tube: Ensure the J. Young's NMR tube is oven-dried and cooled under a
stream of inert gas before use.

Connecting to Schlenk Line: Attach the empty, sealed J. Young's NMR tube to the Schlenk
line using an appropriate adapter.

Purging the Tube: Evacuate the NMR tube by opening it to the vacuum line. Then, refill it
with inert gas. Repeat this vacuum/inert gas cycle at least three times to ensure the tube is
free of air and moisture.[7]

Introducing the Solid Sample: If the sample is a solid, weigh it into a separate Schlenk flask
under a positive pressure of inert gas. If the sample is already in a Schlenk flask, proceed to
the next step.

Dissolving the Sample: Using a dry, gastight syringe, transfer the required volume (typically
0.6-0.7 mL) of dry, degassed deuterated solvent into the Schlenk flask containing the
sample. Gently swirl the flask to dissolve the compound.
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o Transferring to NMR Tube: Under a positive flow of inert gas, remove the glass stopper from
the Schlenk line adapter and replace it with a rubber septum.[8] Use the gastight syringe to

draw up the sample solution and carefully transfer it into the J. Young's NMR tube through
the adapter.

o Sealing the Tube: Securely close the Teflon tap on the J. Young's tube. The tube can now be
safely detached from the Schlenk line for NMR analysis.[9]

o Storage: For long-term storage, wrap the cap and joint with parafilm or PTFE tape.
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Protocol 2: NMR Data Acquisition

This protocol provides general parameters for acquiring *H, 13C, and 1B NMR spectra.
Instrument-specific parameters may need optimization.

Procedure:

 Instrument Setup: Tune and match the desired NMR probe for *H, 3C, and !B nuclei. Lock
the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve
optimal resolution.

e 1H NMR Acquisition:

o Pulse Program: Standard single-pulse experiment.

o Spectral Width: ~15 ppm.

o Acquisition Time: 2-4 seconds.

o Relaxation Delay: 1-5 seconds.

o Number of Scans: 8-16, depending on sample concentration.
e 13C NMR Acquisition:

o Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., zgpg30).

o

Spectral Width: ~200-250 ppm.

[e]

Acquisition Time: 1-2 seconds.

o

Relaxation Delay: 2 seconds.

[¢]

Number of Scans: 1024 or more, as 13C has low natural abundance.
o 1B NMR Acquisition:

o Pulse Program: Standard proton-decoupled single-pulse experiment.
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[e]

Spectral Width: ~150-200 ppm.

(¢]

Acquisition Time: 0.1-0.5 seconds.

[¢]

Relaxation Delay: 0.1-1 second.

Number of Scans: 128-1024.

[¢]

[e]

Reference: Use BFs-OEtz as an external standard (6 = 0 ppm).

NMR Data Presentation

The chemical shifts in 1,2-dihydro-1,2-azaborines are influenced by the substituents on the
boron, nitrogen, and carbon atoms. The following tables summarize typical chemical shift
ranges for different nuclei.

Table 1: *H NMR Data for 1,2-Dihydro-1,2-azaborine
Derivatives
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Position

Chemical Shift (5,
ppm)

Compound /
Reference
Solvent

H3

6.82

Phenyl-Cr(CO)s
complex of 2-phenyl-
[5]

1,2-oxaborine

(comparison) / CDCls

H4

7.68

Phenyl-Cr(CO)s
complex of 2-phenyl-
[5]

1,2-oxaborine

(comparison) / CDCls

H5

6.40

Phenyl-Cr(CO)s
complex of 2-phenyl-
[5]

1,2-oxaborine

(comparison) / CDCls

H6

7.62

Phenyl-Cr(CO)s
complex of 2-phenyl-
[5]

1,2-oxaborine

(comparison) / CDCls

Ring H

6.98

Methyl N-
carboxybenzyl-1-
hydroxy-2,1-
benzo[c]-1,2H-

azaborine-3-

[10]

carboxylate / CDCls

Ar-H

7.39 - 8.15

Methyl N-
carboxybenzyl-1-
hydroxy-2,1-
benzolc]-1,2H-
azaborine-3-

[10]

carboxylate / CDCls
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Table 2: *C NMR Data for 1,2-Dihydro-1,2-azaborine

Derivatives

Position

Chemical Shift (6,

ppm)

Compound /
Solvent

Reference

C3

112.2

Phenyl-Cr(CO)s
complex of 2-phenyl-
1,2-oxaborine

(comparison) / CDCls

[5]

C4

148.9

Phenyl-Cr(CO)s
complex of 2-phenyl-
1,2-oxaborine

(comparison) / CDCls

[5]

C5

112.2

Phenyl-Cr(CO)s
complex of 2-phenyl-
1,2-oxaborine

(comparison) / CDCls

[5]

C6

147.8

Phenyl-Cr(CO)s
complex of 2-phenyl-
1,2-oxaborine

(comparison) / CDCls

[5]

B-C

124 (broad)

Phenyl-Cr(CO)s
complex of 2-phenyl-
1,2-oxaborine
(comparison) / CDCls

[5]

Ring C

118.95 - 138.89

Methyl N-
carboxybenzyl-1-
hydroxy-2,1-
benzo[c]-1,2H-
azaborine-3-

carboxylate / CDCls

[10]
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Table 3: **'B NMR Data for 1,2-Dihydro-1,2-azaborine

Derivatives

The 1B nucleus is a quadrupole (I = 3/2 for 11B), which often results in broad signals. The

chemical shift is highly sensitive to the coordination number and substituents at the boron

atom.[11]

Boron Environment

Chemical Shift (o,

ppm)

Compound /
Solvent

Reference

B-Ph

46.5

Phenyl-Cr(CO)s
complex of 2-phenyl-
1,2-oxaborine

(comparison) / CDCls

[5]

B-OTf

N-TBS-B-OTf-1,2-

azaborine

[1]

B-OH

30.53

Methyl N-
carboxybenzyl-1-
hydroxy-2,1-
benzolc]-1,2H-
azaborine-3-

carboxylate / CDCls

[10]

B-OH

30.37

Dioxymethylene-
substituted derivative /
CDCIs

[10]

B-OH

29.64 - 31.13

Pyrrolidinone-fused-

1,2-azaborines

[12]

Structural Information from NMR

Different NMR experiments provide complementary information for the complete structural

elucidation of 1,2-dihydro-1,2-azaborine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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